3-Ethynyl-4-fluorobenzaldehyde
Description
The strategic introduction of specific functional groups into aromatic systems is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with tailored properties. Among these, fluorinated ethynyl (B1212043) benzaldehydes have emerged as particularly valuable synthons, combining the distinct reactivities of three key functionalities: a fluorine atom, an ethynyl group, and an aldehyde.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQTLCGZJYWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663691 | |
| Record name | 3-Ethynyl-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100504-75-4 | |
| Record name | 3-Ethynyl-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Pathways to 3 Ethynyl 4 Fluorobenzaldehyde
De Novo Synthesis Approaches
De novo synthesis offers a versatile platform for the construction of 3-ethynyl-4-fluorobenzaldehyde, allowing for the precise installation of the ethynyl (B1212043), fluoro, and aldehyde functionalities onto a benzene (B151609) ring through a sequence of carefully controlled reactions.
Precursor-Based Synthetic Routes to the Benzaldehyde (B42025) Core
The initial phase of a de novo synthesis often focuses on establishing a benzaldehyde scaffold with appropriate handles for subsequent functionalization. A common starting material is 4-fluorobenzaldehyde (B137897). chemicalbook.comsigmaaldrich.comgoogle.com This readily available precursor provides the foundational structure onto which the ethynyl group can be introduced.
Introduction of the Ethynyl Moiety: Advanced Alkynylation Methodologies
The introduction of the ethynyl group at the C-3 position of the 4-fluorobenzaldehyde ring is a critical step. Modern synthetic chemistry offers several advanced alkynylation methodologies to achieve this transformation efficiently.
One of the most prominent methods is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a terminal alkyne. In the context of synthesizing this compound, a common precursor is 3-bromo-4-fluorobenzaldehyde (B1265969). chemicalbook.comnih.govarkanlabs.com This compound can be reacted with a protected acetylene (B1199291), such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. google.com The silyl (B83357) protecting group is then removed under basic conditions to yield the terminal alkyne.
Recent advancements have also explored photocatalytic and electrochemical methods for alkynylation. Visible-light-driven reactions using iridium-based photocatalysts can facilitate the coupling of aryl halides with alkynes under milder conditions. Electrochemical synthesis provides a sustainable alternative that avoids the need for external catalysts.
Another approach involves the use of organometallic reagents. Grignard-type reactions, for instance, can be employed to introduce the ethynyl group. alfa-chemistry.com This typically involves the formation of an organomagnesium halide, which then reacts with an appropriate electrophile to form the carbon-carbon bond.
| Alkynylation Method | Key Features | Example Precursors | Reported Yields |
| Sonogashira Coupling | Palladium-catalyzed, mild conditions | 3-Bromo-4-fluorobenzaldehyde, Trimethylsilylacetylene | High |
| Photocatalytic Alkynylation | Visible-light driven, room temperature | 4-Fluoroiodobenzene, Trimethylsilylacetylene | 68% |
| Electrochemical Methods | Catalyst-free, sustainable solvents | Fluorinated arenes, Terminal alkynes | 80-90% alfa-chemistry.com |
Introduction of the Fluorine Atom: Selective Fluorination Strategies
When the synthetic strategy involves introducing the fluorine atom onto a pre-existing ethynylbenzaldehyde scaffold, various selective fluorination techniques can be employed. The choice of fluorinating agent is crucial for achieving high regioselectivity and yield.
Classical methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate, have been historically used for the synthesis of aryl fluorides. cas.cn However, modern organofluorine chemistry has seen the development of milder and more selective reagents. cas.cn
Electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for the direct fluorination of aromatic rings. cas.cn These reagents offer improved functional group tolerance compared to older methods. Nucleophilic fluorination can also be achieved using reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®. cas.cnsigmaaldrich.com
Recent research has also focused on catalytic asymmetric fluorination methods, which are particularly important for the synthesis of chiral fluorinated molecules. nih.gov These methods often employ transition metal catalysts or chiral organocatalysts to control the stereochemical outcome of the fluorination reaction. nih.govresearchgate.net
Functional Group Interconversion and Modification of Related Compounds
An alternative to de novo synthesis is the modification of existing, readily available benzaldehyde derivatives through functional group interconversions. This approach can often be more step-economical.
Conversion from Halogenated Fluorobenzaldehydes
A highly effective strategy for the synthesis of this compound involves the Sonogashira coupling of a halogenated precursor, most commonly 3-bromo-4-fluorobenzaldehyde. chemicalbook.comnih.govarkanlabs.com This starting material can be prepared by the direct bromination of 4-fluorobenzaldehyde. chemicalbook.comgoogle.com
The synthesis of 3-bromo-4-fluorobenzaldehyde itself is a well-established process. One method involves the dropwise addition of bromine to a solution of 4-fluorobenzaldehyde at low temperatures. chemicalbook.com Another procedure utilizes a mixture of oleum (B3057394) and iodine, followed by the addition of bromine. chemicalbook.com A patent describes a method using sodium bromide and hydrochloric acid in the presence of sodium hypochlorite (B82951) with ultrasonic irradiation. google.com
Once 3-bromo-4-fluorobenzaldehyde is obtained, the Sonogashira coupling with a suitable terminal alkyne, often protected as a trimethylsilyl (B98337) derivative, is carried out. google.com The final step is the deprotection of the alkyne to yield this compound.
| Reaction Step | Reagents and Conditions | Reported Yield |
| Bromination of 4-fluorobenzaldehyde | Bromine, ice temperature | - |
| Bromination of 4-fluorobenzaldehyde | Oleum, Iodine, Bromine | 97% chemicalbook.com |
| Bromination of 4-fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite, Ultrasound | 90.4 - 91.9% google.com |
| Sonogashira Coupling | 3-Bromo-4-fluorobenzaldehyde, Trimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst | High |
| Deprotection of Alkyne | Basic conditions (e.g., KOH in methanol) | 88% google.com |
Aldehyde Functionalization and Subsequent Ethynyl Installation
In some synthetic routes, the aldehyde group itself can be temporarily modified or protected to allow for the introduction of the ethynyl group under conditions that might otherwise be incompatible with a free aldehyde. This strategy is particularly useful when harsh reagents are required for the alkynylation step.
The aldehyde functionality can be protected as an acetal (B89532), for example, by reacting it with an alcohol in the presence of an acid catalyst. google.comgoogle.com After the introduction of the ethynyl group, the acetal can be easily hydrolyzed back to the aldehyde under acidic conditions. google.comgoogle.com
Another approach involves the direct C-H functionalization of the aldehyde. nih.gov Recent developments in photoredox and nickel catalysis have enabled the direct arylation and alkylation of the aldehyde C-H bond. nih.gov While not a direct route to ethynylation, these methods highlight the potential for direct functionalization without the need for pre-installed leaving groups.
Furthermore, aldehydes can be converted into other functional groups that are more amenable to certain transformations. For instance, an aldehyde can be converted to a hydrazone, which can then undergo further reactions. researchgate.net The development of one-carbon homologation-functionalization reactions of aldehydes also provides a range of synthetic tools for their modification. rsc.org
Green Chemistry and Sustainable Synthesis Methodologies
The synthesis of complex aromatic compounds like this compound is increasingly guided by the principles of green chemistry. Researchers are actively developing methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key areas of focus include the application of continuous manufacturing technologies and the formulation of reaction media and catalytic systems with lower environmental impact.
Flow Chemistry Applications in the Synthesis of this compound and its Precursors
Flow chemistry, or continuous flow processing, represents a significant paradigm shift from traditional batch production methods. By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability.
While specific literature detailing a complete end-to-end flow synthesis of this compound is nascent, the principles have been successfully applied to key precursor synthesis and analogous transformations, most notably the Sonogashira coupling. The Sonogashira reaction is a critical step for introducing the ethynyl group onto the aromatic ring. wikipedia.org
A plausible flow synthesis would involve the initial preparation of a precursor, such as 3-bromo-4-fluorobenzaldehyde, which can then be subjected to a Sonogashira coupling in a continuous flow reactor. Research by Routier and colleagues demonstrated a highly efficient copper-free Sonogashira reaction of heteroaromatic compounds using a packed-bed reactor with a silica-based palladium catalyst (SiliaCat DPP-Pd). rsc.org This process was noted for being clean, high-yielding, and remarkably fast, with residence times as short as three minutes, making it suitable for pilot-scale production. rsc.org Adapting such a system for the final step in the synthesis of this compound would involve pumping a solution of 3-bromo-4-fluorobenzaldehyde and an acetylene source through a heated column packed with a heterogeneous palladium catalyst.
Table 1: Illustrative Flow Chemistry Parameters for Sonogashira-type Reactions
| Parameter | Value/Condition | Rationale & Significance |
| Catalyst | Heterogeneous Palladium (e.g., SiliaCat DPP-Pd) | Facilitates product purification by eliminating the need to separate a soluble catalyst; allows for catalyst reuse, reducing cost and metal waste. rsc.org |
| Reactor Type | Packed-Bed Microreactor/Coil Reactor | Provides a high surface-area-to-volume ratio, ensuring excellent heat and mass transfer for precise reaction control and high efficiency. |
| Solvent | Greener alternatives (e.g., THF, NMP) | Moves away from hazardous solvents like DMF; choice depends on substrate solubility and reaction temperature. wikipedia.orgrsc.org |
| Base | Amine Base (e.g., Triethylamine) or Inorganic Base | Neutralizes the hydrogen halide byproduct; in flow, a soluble base is typically used and removed in a downstream purification step. wikipedia.org |
| Temperature | 60 - 140 °C | Optimized for reaction rate and selectivity; precise temperature control in flow reactors prevents byproduct formation. |
| Residence Time | 1 - 10 minutes | Drastically shorter than batch reactions, leading to higher throughput and productivity. rsc.org |
| Pressure | 10 - 20 bar | Used to suppress solvent boiling at elevated temperatures, ensuring a stable single-phase flow. |
The modular nature of flow platforms allows for the integration of multiple synthetic and purification steps, potentially enabling a "crude-to-pure" continuous manufacturing process for this compound and its derivatives. fu-berlin.de
Environmentally Benign Reaction Conditions for Synthesis
A major focus in the sustainable synthesis of this compound is the replacement of hazardous reagents and solvents with safer, more environmentally friendly alternatives. The Sonogashira coupling, central to its synthesis, has traditionally relied on palladium-copper catalyst systems and polar aprotic solvents like N,N-dimethylformamide (DMF), which is classified as a substance of very high concern (SVHC). acs.org
Recent research has identified several greener alternatives that maintain or even enhance reaction efficiency. acs.org N-Hydroxyethylpyrrolidone (HEP) has emerged as a promising green solvent, demonstrating excellent results in achieving complete conversions under mild conditions. acs.org Aqueous systems, often using surfactants to create micelles that act as nano-reactors, represent another significant advancement. rsc.org These micellar reaction conditions can facilitate the use of very low catalyst loadings.
Furthermore, efforts have been made to develop catalytic systems that are more sustainable. This includes copper-free Sonogashira protocols, which avoid the use of a toxic copper co-catalyst, and the exploration of catalysts based on more earth-abundant metals like iron and cobalt as potential replacements for palladium. wikipedia.orgbeilstein-journals.org Nanoparticle catalysts are also gaining traction due to their high surface area, which can lead to improved activity and recyclability under milder conditions. numberanalytics.com
Table 2: Comparison of Green Solvents for Sonogashira Coupling
| Solvent | Type | Advantages | Disadvantages/Considerations |
| N,N-Dimethylformamide (DMF) | Traditional (Hazardous) | Excellent solvent for a wide range of substrates. acs.org | Reprotoxic, classified as a Substance of Very High Concern (SVHC). acs.org |
| Water (with surfactant) | Green | Environmentally benign, non-flammable, inexpensive. rsc.orgbeilstein-journals.org | Often requires a surfactant (e.g., TPGS-750-M) to solubilize organic reactants; may require co-solvent. |
| N-Hydroxyethylpyrrolidone (HEP) | Green Alternative | Gave best results in a screen for fast HCS reactions; biodegradable. acs.org | Higher boiling point can require more energy for removal. |
| Polyethylene Glycol (PEG-200) | Green | Effective solvent for iron-catalyzed Sonogashira reactions; recyclable. beilstein-journals.org | Can be viscous; product isolation may require extraction. |
| γ-Valerolactone (GVL) | Bio-based | Derived from biomass; biodegradable. acs.org | Performance can be substrate-dependent. |
| Ethanol (B145695) (EtOH) | Bio-based | Readily available, low toxicity, derived from renewable resources. acs.org | Lower boiling point limits reaction temperature without pressurization. |
The synthesis of the 3-bromo-4-fluorobenzaldehyde precursor has also been optimized for greener conditions. A patented method describes a process that avoids using toxic bromine or chlorine gas, instead utilizing sodium bromide and sodium hypochlorite in a dichloromethane-water biphasic system, which is noted as being environmentally friendly and easy to operate. google.com
Chemical Reactivity and Mechanistic Investigations of 3 Ethynyl 4 Fluorobenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a cornerstone of organic synthesis, participating in a plethora of reactions to form new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Additions and Condensation Reactions (e.g., Schiff base formation, Knoevenagel condensation)
The electrophilic carbon atom of the aldehyde in 3-ethynyl-4-fluorobenzaldehyde is susceptible to attack by various nucleophiles.
Schiff Base Formation: The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental reaction in organic chemistry. acs.orgrug.nl This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. acs.org The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by acids or bases. acs.org For instance, Schiff bases have been synthesized by reacting 4-fluorobenzaldehyde (B137897) with various amines, indicating that the fluorine substituent does not impede this transformation. mdpi.com A similar reaction of this compound with a primary amine is expected to proceed smoothly to afford the corresponding Schiff base, which can serve as a versatile intermediate for the synthesis of various heterocyclic compounds and metal complexes. ppj.org.lyalayen.edu.iq
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a weak base to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.comsciensage.info The active hydrogen compound typically has two electron-withdrawing groups (Z), such as in malonic acid or its esters, cyanoacetic acid, or thiobarbituric acid. wikipedia.org The reaction is often followed by spontaneous dehydration. sigmaaldrich.com Research has shown that various aromatic aldehydes, including those with electron-withdrawing groups like 4-fluorobenzaldehyde, readily undergo Knoevenagel condensation with active methylene (B1212753) compounds. mdpi.commdpi.com This suggests that this compound would be a suitable substrate for this reaction, yielding α,β-unsaturated products with the ethynyl (B1212043) and fluoro-substituted phenyl ring intact.
Olefin-Forming Reactions: Wittig and Horner-Wadsworth-Emmons Chemistry
The conversion of aldehydes to alkenes is a crucial transformation in organic synthesis, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being two of the most powerful methods.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to the alkene and phosphine (B1218219) oxide. harvard.edu The versatility of the Wittig reaction allows for the synthesis of a wide variety of alkenes from readily available starting materials.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. nrochemistry.comualberta.ca A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed. tcichemicals.comresearchgate.net The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nrochemistry.comtcichemicals.comnih.gov However, modifications to the phosphonate reagent, such as in the Still-Gennari olefination, can lead to the preferential formation of (Z)-alkenes. nrochemistry.comnih.gov The reaction is initiated by the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde and subsequent elimination to form the alkene. nrochemistry.com
| Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct |
| Wittig | Phosphonium Ylide | (Z)-alkene (non-stabilized ylide), (E)-alkene (stabilized ylide) | Triphenylphosphine oxide |
| HWE | Phosphonate Carbanion | (E)-alkene | Water-soluble phosphate |
| Still-Gennari | Modified Phosphonate | (Z)-alkene | Water-soluble phosphate |
Advanced Redox Transformations of the Aldehyde Group
The aldehyde functionality of this compound can undergo both oxidation and reduction to yield other valuable functional groups.
Reduction: Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents. britannica.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is also a widely used method. britannica.com For instance, the reduction of 4-fluorobenzaldehyde to the corresponding primary alcohol has been achieved with high efficiency using an iron(II) catalyst under a hydrogen atmosphere. acs.org These methods are generally chemoselective for the aldehyde group, leaving the ethynyl and fluoro functionalities untouched under appropriate conditions.
Oxidation: The oxidation of aldehydes to carboxylic acids is another fundamental transformation. numberanalytics.comlibretexts.org A variety of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Tollens' reagent. numberanalytics.comlibretexts.org The choice of oxidant can be crucial to avoid unwanted side reactions with the alkyne or the aromatic ring. Milder oxidizing agents are generally preferred to ensure the selective conversion of the aldehyde to a carboxylic acid.
Reactions Involving the Ethynyl Functionality
The terminal alkyne group in this compound is a versatile handle for various synthetic transformations, particularly cycloaddition and addition reactions.
[2+2] and [2+3] Cycloaddition Reactions (e.g., CuAAC)
Cycloaddition reactions provide a powerful means to construct cyclic and heterocyclic systems in a single step.
[2+3] Cycloaddition Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click reaction," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in various fields, including medicinal chemistry and materials science. nih.govmdpi.com The reactivity of the alkyne in CuAAC can be influenced by electronic factors; for instance, para-substituted phenylacetylenes with electron-withdrawing groups have been shown to react faster. mdpi.com Given the presence of the electron-withdrawing aldehyde and fluorine atom, this compound is expected to be a reactive substrate in CuAAC reactions.
In a related [3+2] cycloaddition, ethynylphosphonites have been shown to react with 4-fluorobenzaldehyde in the presence of a base to form novel P(V)-containing five-membered heterocycles. researchgate.netresearchgate.net This reaction proceeds with high yield and demonstrates the utility of the aldehyde group in concert with a reacting alkyne-like species. researchgate.net
| Reaction Type | Reactants | Product | Key Features |
| CuAAC | This compound, Organic Azide (B81097) | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, wide functional group tolerance |
| [3+2] Cycloaddition | Ethynylphosphonite, 4-Fluorobenzaldehyde | P(V)-containing heterocycle | Formation of a phosphorus-containing ring system |
Hydration and Hydroamination Processes of the Alkyne
The triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to introduce new functional groups.
Hydration: The hydration of terminal alkynes can lead to the formation of methyl ketones via a Markovnikov addition or aldehydes via an anti-Markovnikov addition. Mercury(II)-catalyzed hydration in the presence of aqueous acid typically yields the Markovnikov product, a ketone, through an enol intermediate. The hydroboration-oxidation sequence, on the other hand, results in the anti-Markovnikov addition of water to produce an aldehyde. The choice of reaction conditions therefore allows for the selective synthesis of either a ketone or an aldehyde from the terminal alkyne of this compound.
Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, is an atom-economical method for the synthesis of enamines and imines. nih.gov This reaction can be catalyzed by various transition metals. For terminal alkynes, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. For example, copper-catalyzed hydroamination of terminal aliphatic alkynes has been shown to proceed with anti-Markovnikov selectivity to afford linear tertiary amines. nih.gov A tandem hydroamination/alkynylation reaction has also been reported where the initial Markovnikov addition of an amine to a terminal alkyne forms an enamine, which then tautomerizes to a ketimine that can be further functionalized. escholarship.org These methods offer potential routes to functionalize the ethynyl group of this compound with various amine nucleophiles.
Terminal Alkyne Derivatization Strategies
The terminal alkyne group of this compound is a key site for molecular elaboration, primarily through coupling and cycloaddition reactions.
One of the most prominent derivatization methods is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, forming a new carbon-carbon bond. wikidoc.orgrsc.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a basic amine solvent. wikidoc.orgresearchgate.netthalesnano.com A copper-free variant of the Sonogashira reaction has also been developed. organic-chemistry.org This methodology has been successfully applied in the synthesis of various complex organic molecules and in the preparation of radiolabeled compounds for imaging applications. researchgate.net
Another powerful tool for alkyne derivatization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. nih.gov The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science. This strategy has been employed for the synthesis of complex molecules, including radiolabeled peptides and oligonucleotides. nih.govacs.orgmdpi.com
The terminal alkyne can also participate in (3+2)-cyclization reactions . For instance, reaction with ethynyl-phosphonites in the presence of a base like triethylamine (B128534) can yield 1,3-oxaphosphole-3-oxides. researchgate.net
To prevent unwanted reactions of the terminal alkyne during transformations at other sites of the molecule, it can be protected with suitable protecting groups. The trimethylsilyl (B98337) (TMS) group is a common choice for protecting terminal alkynes. google.comsynarchive.com Deprotection can be achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). google.com
Reactivity of the Fluorinated Aromatic Ring
The fluorine atom and the aromatic core of this compound exhibit distinct reactivity, allowing for further functionalization.
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde and ethynyl groups positioned ortho and para to it, respectively. libretexts.org This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles. acsgcipr.orgnih.gov
The SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org
A wide range of nucleophiles can be employed in SNAr reactions with this compound. These include:
Amines: Reaction with primary and secondary amines provides access to various N-substituted aniline (B41778) derivatives. mdpi.comnih.gov
Thiols: Thiolates can displace the fluorine atom to form aryl thioethers. acsgcipr.org
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding aryl ethers. walisongo.ac.id
The reaction conditions for SNAr typically involve a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and a base to either generate the nucleophile in situ or to neutralize the hydrogen fluoride formed during the reaction. acsgcipr.orgacsgcipr.orgwalisongo.ac.id
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines | N-Substituted Anilines | mdpi.comnih.gov |
| Thiols | Aryl Thioethers | acsgcipr.org |
The aromatic ring can also be functionalized through metalation followed by reaction with an electrophile. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netyoutube.com In this approach, a directing group on the aromatic ring coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. youtube.com The resulting aryl anion can then react with various electrophiles. For this compound, the aldehyde group can potentially act as a directing group.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating aldehyde and ethynyl groups makes these reactions less favorable than nucleophilic substitution. However, under specific conditions, electrophilic functionalization can be achieved. nih.gov
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions of the Fluorine Atom
Chemoselectivity in Multifunctional this compound Transformations
The presence of three distinct reactive sites in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The choice of reagents, catalysts, and reaction parameters determines which functional group will react preferentially.
For instance, in the context of hydrogenation, certain manganese-based catalysts have shown high chemoselectivity for the reduction of the aldehyde group in the presence of other reducible functionalities like alkynes. acs.org In competitive experiments using an equimolar mixture of 4-fluorobenzaldehyde and other substrates, it was observed that ketones, esters, alkynes, and nitrile groups were not hydrogenated, nor did they interfere with the hydrogenation of the aldehyde. acs.org
The relative reactivity of the functional groups can also be influenced by the reaction sequence. For example, a Knoevenagel condensation involving the aldehyde group can increase the electron-withdrawing capacity of the substituent at that position, thereby further activating the fluorine atom for a subsequent SNAr reaction. mdpi.com
Protecting group strategies are often essential for achieving the desired chemoselectivity. organic-chemistry.org By temporarily blocking one or two of the reactive sites, transformations can be directed to the remaining unprotected functional group. google.comsynarchive.com For example, the aldehyde can be protected as an acetal (B89532), and the alkyne can be protected with a silyl (B83357) group, allowing for selective modification of the aromatic ring. synarchive.com The orthogonal nature of different protecting groups allows for their selective removal, enabling sequential functionalization of the molecule. organic-chemistry.org
Catalytic Cross Coupling and Advanced Transformations of 3 Ethynyl 4 Fluorobenzaldehyde
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. rsc.org For 3-Ethynyl-4-fluorobenzaldehyde, palladium-catalyzed reactions can be directed at either the terminal alkyne or the carbon-fluorine bond.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate. libretexts.org In the case of this compound, this reaction would target the C(sp²)-F bond. While aryl fluorides are known to be challenging substrates compared to their bromide or iodide counterparts due to the strength of the C-F bond, advancements in catalyst systems have made these transformations more accessible. nih.gov The reaction typically requires a Pd(0) catalyst, which is generated in situ, a phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. libretexts.org
The catalytic cycle involves three main steps: oxidative addition of the aryl fluoride (B91410) to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields, especially with less reactive aryl fluorides. mit.edu Although specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the general applicability of this reaction to functionalized aryl fluorides suggests its potential for creating biphenyl (B1667301) derivatives or connecting the scaffold to other aromatic systems while preserving the alkyne and aldehyde moieties.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide Partner | Boronic Acid Partner | Palladium Catalyst / Ligand | Base | Solvent | Yield (%) | Ref. |
| 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 78 | nih.gov |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | 74 | nih.gov |
| 4-tert-Butylphenyl mesylate | Furan-3-boronic acid | Pd(OAc)₂ / L2** | K₃PO₄ | t-AmOH | 98 | mit.edu |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1* | NaOtBu | Dioxane | 82 | nih.gov |
*Ligand 1: 2-(Dicyclohexylphosphino)biphenyl **Ligand 2: A biarylphosphine ligand effective for C-N and C-O couplings
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For this compound, the terminal alkyne is the reactive site, allowing for its extension through coupling with various halogenated compounds. researchgate.net
The reaction mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate. libretexts.org Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product. wikipedia.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde and fluoride present on the starting material. rsc.org
Table 2: Typical Conditions for Sonogashira Coupling of Terminal Alkynes
| Alkyne Substrate | Halide Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) | Ref. |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | >95 | libretexts.org |
| Phenylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 94 | libretexts.org |
| 1-Ethynyl-3,5-dimethylbenzene | 4-Iodoanisole | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 99 | libretexts.org |
| 3-Ethynyl-thiophene | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 91 | libretexts.org |
*[TBP][4EtOV]: Tetrabutylphosphonium 4-ethoxyvalerate (an ionic liquid)
Beyond Suzuki and Sonogashira reactions, palladium catalysis can be used for other critical bond formations. The Buchwald-Hartwig amination (C-N coupling) and its etherification variant (C-O coupling) are powerful methods for attaching amines and alcohols to aryl halides. beilstein-journals.orguwindsor.canih.gov These reactions would target the C-F bond of this compound.
These transformations require a palladium precursor, a suitable ligand, and a base. uwindsor.camit.edu Bulky, electron-rich phosphine ligands, such as Xantphos or various biarylphosphines, are often crucial for achieving high catalytic activity, especially with challenging substrates like aryl fluorides. beilstein-journals.orgkit.edu The base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) plays a key role in deprotonating the amine or alcohol nucleophile. uwindsor.ca While these reactions offer a direct route to arylamines and aryl ethers, their application to aryl fluorides can be demanding and requires careful optimization of the catalytic system. beilstein-journals.orgmit.edu
Table 3: Representative Conditions for Palladium-Catalyzed C-N and C-O Coupling
| Aryl Halide | Coupling Partner | Pd Source / Ligand | Base | Solvent | Product | Ref. |
| N-protected 4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | C-N Coupled Product | beilstein-journals.org |
| N-protected 4-bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | C-N Coupled Product | beilstein-journals.org |
| N-protected 4-bromo-7-azaindole | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | C-O Coupled Product | beilstein-journals.org |
| Aryl Mesylate | 3-Pyridylboronic acid* | Pd(OAc)₂ / Biarylphosphine | K₃PO₄ | t-AmOH | C-C Coupled Product | mit.edu |
*Note: While a C-C coupling, this example from Buchwald highlights catalyst systems effective for challenging substrates.
Sonogashira Coupling with Halogenated Aromatics or Alkenes
Copper-Catalyzed Reactions
Copper catalysis provides a complementary set of tools for modifying this compound, particularly at the terminal alkyne. These reactions are often cost-effective and exhibit unique reactivity compared to their palladium-catalyzed counterparts.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. organic-chemistry.orgrsc.org This reaction joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole with perfect regioselectivity. beilstein-journals.orgnih.gov The terminal alkyne of this compound is an ideal substrate for this transformation.
The reaction is typically performed using a Cu(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.orgcsic.es The reaction is remarkably tolerant of various functional groups and is often run in a wide range of solvents, including aqueous mixtures. organic-chemistry.org This method provides a highly efficient pathway to tether the 3-formyl-4-fluorophenyl scaffold to biomolecules, polymers, or other synthons via a stable triazole linker. nih.gov
Table 4: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Beyond cycloadditions, copper can mediate other valuable transformations of alkynes. A notable example is the oxidative difluoromethylation of terminal alkynes. rsc.orgresearchgate.net This reaction introduces a difluoromethyl (-CF₂H) group directly onto the alkyne's sp-hybridized carbon. The -CF₂H group is a valuable functional moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nsf.gov
This transformation is typically achieved by reacting a terminal alkyne with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), in the presence of a copper catalyst (e.g., CuI) and an oxidant. rsc.orgbeilstein-journals.org The reaction proceeds through the formation of a copper acetylide, which then reacts with the difluoromethylating agent. beilstein-journals.org This method provides direct access to difluoromethylated alkynes, a class of compounds that would be difficult to synthesize otherwise. nsf.govthieme-connect.com
Table 5: Conditions for Copper-Mediated Oxidative Difluoromethylation of Terminal Alkynes
| Alkyne Substrate | Difluoromethyl Source | Copper Source | Additives / Oxidant | Solvent | Product | Ref. |
| Various Terminal Alkynes | TMSCF₂H | CuI | t-BuOK / 9,10-Phenanthraquinone | NMP | Difluoromethylated Alkyne | beilstein-journals.org |
| Various Terminal Alkynes | TMSCF₂H | - | 9,10-Phenanthraquinone | DMF | Difluoromethylated Alkyne | rsc.org |
| Phenylacetylene | (Difluoromethyl)zinc reagent | Cu(OTf)₂ | N-fluorobenzenesulfonimide | DCE | 1-(3,3-Difluoroprop-1-yn-1-yl)benzene | nsf.gov |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
C-H Activation Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering an atom-economical approach to complex molecules by avoiding the need for pre-functionalized starting materials. numberanalytics.com This strategy has been extensively applied in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. numberanalytics.commdpi.comrsc.org Methodologies involving transition metal catalysts, particularly those based on rhodium(III), have shown remarkable efficiency and selectivity under mild conditions for constructing a variety of heterocyclic systems. mdpi.com These reactions often proceed through a directed mechanism, where a functional group on the substrate coordinates to the metal center, guiding the activation of a specific C-H bond. rsc.org
While the aldehyde group present in this compound could potentially act as a directing group for C-H activation, a review of the current literature reveals no specific studies that have successfully applied this strategy to this particular compound for the synthesis of new molecular scaffolds. reading.ac.uk General methods for the acylation of C-H bonds using aldehydes as the acyl source have been developed, but examples are predominantly focused on arenes and heteroarenes without specific mention of substrates like this compound. reading.ac.uk The development of remote C-H functionalization techniques, which allow for the activation of C-H bonds at a distance from the directing group, represents a significant frontier in this field, though again, no applications to this compound have been reported. nih.gov
Table 1: Representative Transition Metal-Catalyzed C-H Activation for Heterocycle Synthesis (General Examples)
| Catalyst/Directing Group | Reactant(s) | Product Type | Reference |
| Rh(III)/N-phenoxyacetamide | N-phenoxyacetamide, alkyne | Indole | mdpi.com |
| Pd(II)/Pyridine | Phenylpyridine, olefin | Dihydroisoquinoline | rsc.org |
| Ru(II)/Carboxylate | Benzoic acid, alkyne | Isoquinolone | mdpi.com |
This table presents general examples of C-H activation and does not include data for this compound due to a lack of available research.
Photocatalytic and Electrocatalytic Transformations
Visible-light photocatalysis has emerged as a sustainable and powerful method for initiating a wide array of chemical transformations under mild conditions. nih.govsigmaaldrich.com This approach utilizes a photocatalyst that, upon absorbing light, can facilitate single-electron transfer (SET) processes to generate highly reactive radical intermediates from organic molecules. nih.gov These radicals can then engage in various bond-forming reactions, including the construction of complex heterocyclic frameworks. rsc.org The aldehyde functionality, such as that in this compound, can be a precursor to acyl radicals under photocatalytic conditions, which are valuable intermediates for acylation reactions. nih.gov However, a thorough review of the literature indicates that while general methods for photocatalytic reactions involving aldehydes exist, there are no specific reports on the photocatalytic transformations of this compound. rsc.orgrsc.orguni-regensburg.de
Electrocatalysis offers another green alternative for driving chemical reactions by using electrical energy to promote redox events. jku.at This technique can be applied to the transformation of organic molecules, including the reduction of carbon dioxide and the functionalization of C-H bonds. nih.govjku.at The principles of electrocatalysis are well-suited for generating reactive species and could theoretically be applied to a molecule like this compound. Nevertheless, there is a notable absence of published research detailing any electrocatalytic transformations specifically involving this compound.
Table 2: General Examples of Photocatalytic and Electrocatalytic Transformations
| Transformation Type | Substrate Type | Catalyst/Conditions | Product Type | Reference |
| Photocatalytic Acylation | Aldehyde, Heteroarene | Ru(II) or Ir(III) photocatalyst, visible light | Acylated Heteroarene | nih.gov |
| Photocatalytic [3+2] Cycloaddition | Alkene, Azide | Cu(I) photocatalyst, visible light | Triazoline | rsc.org |
| Electrocatalytic C-H Functionalization | Arene | Transition metal catalyst, electrode | Functionalized Arene | nih.gov |
This table illustrates the general scope of photocatalytic and electrocatalytic reactions. Specific data for this compound is not available in the current body of scientific literature.
Role of 3 Ethynyl 4 Fluorobenzaldehyde As a Versatile Synthetic Building Block
Scaffold and Precursor in Medicinal Chemistry
In the field of medicinal chemistry, the demand for novel molecular scaffolds is incessant. 3-Ethynyl-4-fluorobenzaldehyde provides a platform for constructing diverse molecular architectures, particularly those containing fluorine, which is known to enhance pharmacological properties such as binding affinity and metabolic stability.
The functional groups of this compound are ideally suited for constructing heterocyclic ring systems, which form the core of many therapeutic agents.
Quinazolines: The quinazolinone core is a privileged scaffold found in numerous biologically active compounds. The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through the condensation of an anthranilamide (2-aminobenzamide) with an aldehyde. By using this compound in this reaction, a 2-(2-ethynyl-4-fluorophenyl)quinazolin-4(3H)-one derivative is formed. This product retains the ethynyl (B1212043) group, which can be used for subsequent modifications, and incorporates the fluorine atom, a common strategy in drug design. General methods for synthesizing quinazolinones from aldehydes have been well-established, often proceeding under mild conditions, sometimes catalyzed by reagents like antimony trichloride (B1173362) or iron(III) tosylate, or even under metal-free conditions. researchgate.netacs.orggoogle.com
Indazoles: The indazole ring system is another critical scaffold in drug discovery, present in compounds developed as kinase inhibitors and receptor antagonists. researchgate.net A practical method for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine. researchgate.net Applying this logic, this compound serves as a precursor for fluorine-containing indazoles. Furthermore, the 3-ethynyl-1H-indazole scaffold itself has been the focus of significant research, with series of these compounds being synthesized and evaluated as potent kinase inhibitors. nih.gov The synthesis of these target molecules often involves the Sonogashira coupling of a 3-iodo-indazole with a terminal alkyne, but routes starting from precursors already containing the ethynyl group, such as this compound, are conceptually straightforward for building related structures. nih.gov
| Starting Material(s) | Resulting Heterocyclic Scaffold | Relevant Synthetic Method |
| This compound, 2-Aminobenzamide | 2-(2-Ethynyl-4-fluorophenyl)quinazolin-4(3H)-one | Condensation Reaction |
| This compound, Hydrazine | 6-Fluoro-7-ethynyl-1H-indazole (via cyclization) | Condensation/Cyclization |
The true value of this compound as a building block is demonstrated by its incorporation into larger, more complex molecules designed to interact with biological targets. The ethynyl and fluoro substituents are not mere passive components; they are critical for modulating the activity and properties of the final compound.
Research has shown that the 3-ethynyl-1H-indazole scaffold is a promising framework for developing kinase inhibitors. nih.gov A series of novel 3-ethynyl-1H-indazoles were synthesized and found to exhibit low micromolar inhibition against key components of the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth and is often dysregulated in cancer. nih.gov The incorporation of the ethynyl group provides a rigid linker for positioning other pharmacophoric elements, while the indazole core mimics the purine (B94841) structure of ATP, enabling it to act as an ATP-mimetic scaffold. nih.gov The related compound, 3-ethynyl-4-fluoroaniline, which can be derived from this compound, is highlighted as an important intermediate in the synthesis of modern anticancer drugs, further underscoring the significance of this specific substitution pattern in drug discovery. google.com
| Bioactive Scaffold | Biological Target/Pathway | Key Research Finding | Citation |
| 3-Ethynyl-1H-indazoles | PI3K, PDK1, mTOR kinases | Compounds from this series showed low micromolar inhibition of the PI3K signaling pathway. | nih.gov |
| 3-Ethynyl-4-fluoroaniline (related intermediate) | Not specified | Described as an important intermediate for cancer target type chemotherapeutics. | google.com |
Synthesis of Fluorine-Containing Heterocyclic Scaffolds (e.g., Quinazolines, Indazoles)
Building Block for Advanced Materials and Ligands
Beyond medicine, the unique electronic and reactive properties of this compound make it a valuable component in the design of advanced organic materials and catalytic systems.
Conjugated polymers are a class of organic materials with alternating single and multiple bonds, which exhibit interesting electronic and optical properties, making them useful in applications like organic light-emitting diodes (OLEDs) and sensors. The terminal alkyne of this compound is a perfect functional group for polymerization through reactions like Sonogashira or Glaser-Hay coupling, leading to the formation of highly conjugated polymer backbones. The presence of the fluorine atom can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, while the aldehyde group offers a site for post-polymerization modification or for creating cross-linked networks. The synthesis of conjugated microporous polymers often utilizes building blocks with multiple reactive sites, analogous to the functionality offered by this compound. whiterose.ac.uk Furthermore, the aldehyde can react with ketones to form ethynyl-based chalcones, a class of compounds that has been investigated for their potential as green semiconductor materials. researchgate.net
In the field of homogeneous catalysis, the ligand surrounding a metal center dictates its reactivity and selectivity. This compound can be elaborated into sophisticated ligands for metal catalysts. The aldehyde can be readily converted into other coordinating groups, such as amines or alcohols, through reductive amination or reduction, respectively. These new groups, in concert with the aromatic ring, can form part of a multidentate "pincer" ligand framework. Such pincer complexes, often involving first-row transition metals like iron and manganese, are highly effective for catalytic reactions such as hydrogenation. acs.orgacs.org
Additionally, the ethynyl group is a powerful tool for ligand modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This allows the this compound-derived moiety to be easily and efficiently attached to larger ligand backbones, polymers, or surfaces, providing a modular approach to developing new catalytic systems.
Advanced Spectroscopic and Computational Investigations of 3 Ethynyl 4 Fluorobenzaldehyde
High-Resolution Spectroscopic Elucidation of Molecular Structure
High-resolution spectroscopic techniques are fundamental in unequivocally determining the molecular structure of a compound. Through methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS), the precise connectivity of atoms, the nature of functional groups, and the exact molecular formula can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For 3-Ethynyl-4-fluorobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the arrangement of substituents on the benzene (B151609) ring.
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the ethynyl (B1212043) proton, and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around 9.9-10.4 ppm. The terminal ethynyl proton (C≡C-H) would resonate at approximately 3.0-3.5 ppm. The aromatic protons will appear as multiplets, with their splitting patterns and coupling constants influenced by both proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key resonances include the carbonyl carbon of the aldehyde group, typically found around 189-191 ppm. The two sp-hybridized carbons of the ethynyl group are expected in the 75-95 ppm range. The aromatic carbons will show signals in the 110-140 ppm region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated aromatics.
¹⁹F NMR spectroscopy is highly specific for the fluorine atom. In this compound, a single resonance would be expected. Its chemical shift and coupling to adjacent protons provide definitive evidence for the fluorine's position on the aromatic ring.
Table 1: Predicted NMR Data for this compound Data are estimated based on typical values for similar functional groups and substituted benzaldehydes. chemicalbook.comchemicalbook.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity/Coupling | Assignment |
|---|---|---|---|
| ¹H | ~10.0 | s | Aldehyde (-CHO) |
| ¹H | ~7.8-8.1 | m | Aromatic (H) |
| ¹H | ~7.2-7.4 | m | Aromatic (H) |
| ¹H | ~3.4 | s | Ethynyl (-C≡CH) |
| ¹³C | ~190 | d | Aldehyde (C=O) |
| ¹³C | ~160-165 | d (¹JCF ≈ 250 Hz) | Aromatic (C-F) |
| ¹³C | ~115-140 | m | Aromatic (C) |
| ¹³C | ~90 | s | Ethynyl (-C≡CH) |
| ¹³C | ~80 | d | Ethynyl (-C≡CH) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups present in a molecule. researchgate.net For this compound, these methods would confirm the presence of the aldehyde, ethynyl, and fluoro-substituted aromatic moieties.
The Infrared (IR) spectrum is expected to show a strong, sharp absorption band for the terminal alkyne C≡C-H stretch around 3300 cm⁻¹. The C≡C triple bond stretch would appear in the 2100-2150 cm⁻¹ region. A very strong absorption corresponding to the aldehyde C=O carbonyl stretch is anticipated around 1700-1710 cm⁻¹. Additionally, absorptions for aromatic C-H stretching would be observed above 3000 cm⁻¹, while the C-F stretching vibration would produce a strong band in the 1200-1150 cm⁻¹ range.
Raman spectroscopy , which is sensitive to non-polar bonds, would be particularly useful for observing the C≡C triple bond stretch, which is often stronger and more distinct in Raman than in IR spectra. raman-spectra.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |
| Aromatic | C-H stretch | 3000-3100 | Medium |
| Alkyne | C≡C stretch | 2100-2150 | Medium-Weak, sharp |
| Aldehyde | C=O stretch | 1700-1710 | Strong |
| Aromatic | C=C stretch | 1500-1600 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. escholarship.orgrsc.orgbeilstein-journals.org This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₅FO. uni.lu HRMS would measure the mass of the molecular ion to several decimal places, which can then be compared to the calculated exact mass.
Table 3: High-Resolution Mass Spectrometry Data for C₉H₅FO
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅FO | uni.lu |
| Monoisotopic Mass | 148.03244 Da | uni.lu |
| Predicted [M+H]⁺ | 149.03972 m/z | uni.lu |
| Predicted [M+Na]⁺ | 171.02166 m/z | uni.lu |
Advanced Spectroscopic Techniques for Conformational Analysis
While the techniques above confirm the chemical structure, more advanced methods are required to investigate the three-dimensional arrangement of atoms, including the characterization of different rotational isomers (conformers).
Microwave Spectroscopy for Rotational Constants and Isomer Characterization
Microwave spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. ubbcluj.ro A key requirement for a molecule to be observable by this technique is that it must possess a permanent electric dipole moment. This method provides highly precise rotational constants (A, B, and C), which are inversely related to the molecule's moments of inertia. libretexts.org
For this compound, rotation around the single bond connecting the aldehyde group to the aromatic ring can give rise to two planar conformers: O-trans (where the aldehyde oxygen is trans to the fluorine atom) and O-cis (where it is cis). Similar fluorinated benzaldehydes have been shown to exist as a mixture of such conformers in the gas phase. researchgate.netresearchgate.net
Microwave spectroscopy can distinguish between these two isomers because they will have slightly different moments of inertia and therefore distinct sets of rotational constants. researchgate.netuio.no By analyzing the microwave spectrum, the rotational constants for each conformer can be determined, providing definitive proof of their structures. Furthermore, by measuring the relative intensities of the spectral lines, the energy difference between the conformers can be calculated. researchgate.net
Table 4: Illustrative Data Obtainable from Microwave Spectroscopy This table illustrates the type of data expected from a microwave study; specific experimental values for this compound are not available in the cited literature.
| Parameter | O-trans Conformer | O-cis Conformer | Information Gained |
|---|---|---|---|
| Rotational Constant A (MHz) | A₁ | A₂ | Precise molecular geometry |
| Rotational Constant B (MHz) | B₁ | B₂ | Precise molecular geometry |
| Rotational Constant C (MHz) | C₁ | C₂ | Precise molecular geometry |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry serves as a powerful complement to experimental spectroscopic investigations. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular properties. researchgate.netresearchgate.net
For this compound, DFT calculations with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) can be employed to:
Optimize Molecular Geometries: Calculate the lowest-energy structures for the O-cis and O-trans conformers. researchgate.net
Determine Relative Energies: Predict which conformer is more stable and by how much energy, corroborating experimental findings from microwave spectroscopy. researchgate.netuio.no
Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (for IR and Raman), NMR chemical shifts, and rotational constants. researchgate.netuio.no These predicted values are invaluable for aiding the assignment of complex experimental spectra. For instance, comparing the calculated rotational constants for the O-cis and O-trans geometries with the experimental values from microwave spectroscopy allows for a definitive assignment of each observed species. researchgate.net
The synergy between high-resolution spectroscopy and quantum mechanical calculations provides a comprehensive and detailed understanding of the structure, stability, and properties of this compound at the molecular level.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-Ethynyl-4-fluorobenzaldehyde, and what are their mechanistic considerations?
- Methodological Answer : The synthesis typically involves Sonogashira cross-coupling between 4-fluoro-3-iodobenzaldehyde and terminal alkynes under palladium/copper catalysis. Key steps include:
- Activation of the aryl halide (e.g., 3-iodo substituent) via oxidative addition to Pd(0).
- Alkyne deprotonation and transmetallation to form a Pd-alkynide intermediate.
- Reductive elimination to yield the ethynyl product .
- Reaction conditions (e.g., solvent, base, and ligand selection) must be optimized to avoid side reactions like alkyne homocoupling.
Q. Which spectroscopic and chromatographic methods are optimal for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can identify characteristic signals (e.g., aldehyde proton at ~10 ppm, ethynyl carbon at ~80–90 ppm). Fluorine substituents induce distinct splitting patterns in NMR .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm) and ethynyl C≡C stretch (~2100 cm).
- GC-MS/HPLC : Assess purity and detect impurities; retention times and mass fragmentation patterns should align with reference standards .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation of vapors.
- Store under inert atmosphere (e.g., argon) to prevent oxidation of the ethynyl group .
- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do electronic effects of the ethynyl and fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom at the 4-position increases electrophilicity of the aldehyde via inductive effects, enhancing reactivity toward nucleophiles (e.g., Grignard reagents).
- Conjugation Effects : The ethynyl group at the 3-position introduces π-electron delocalization, which may stabilize transition states in reactions like Wittig olefination.
- Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic studies or computational models (e.g., DFT calculations) .
Q. How can computational chemistry be applied to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states and intermediates to predict regioselectivity in reactions (e.g., Sonogashira coupling).
- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO/LUMO interactions between the substrate and catalyst to optimize ligand design.
- Solvent Effects : Use COSMO-RS simulations to assess solvation impacts on reaction pathways. Validate predictions with experimental kinetic data .
Q. What strategies are recommended for resolving contradictions in reported reaction yields involving this compound across different catalytic systems?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
- Catalyst Characterization : Use techniques like XPS or TEM to verify catalyst stability and active species.
- Data Cross-Validation : Compare results with authoritative databases (e.g., NIST Chemistry WebBook) to validate physicochemical properties .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Source Evaluation : Prioritize data from peer-reviewed journals or standardized databases (e.g., NIST, CRC Handbook) over commercial vendors.
- Experimental Replication : Measure properties (e.g., melting point, NMR shifts) using calibrated instruments.
- Statistical Analysis : Apply error-propagation models to assess whether discrepancies fall within acceptable measurement tolerances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
